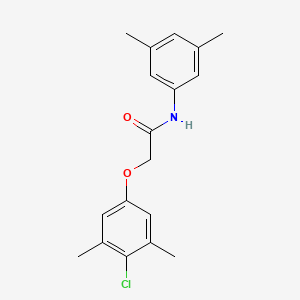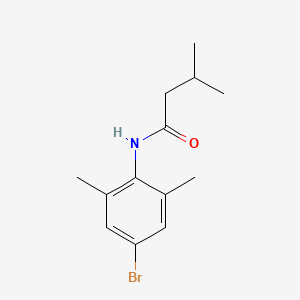![molecular formula C20H21N3O B5779739 N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide, also known as DEACQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEACQ belongs to the class of quinolinecarboxamides and is a potent inhibitor of protein kinase C (PKC) activity. In
Mecanismo De Acción
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide exerts its biological effects by inhibiting the activity of PKC, a key enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is overexpressed in many types of cancer and is a potential target for cancer therapy. By inhibiting PKC activity, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can also modulate various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to have a broad range of biochemical and physiological effects. In cancer cells, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy. In inflammation models, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can suppress the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce oxidative stress. In neurodegeneration models, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can improve cognitive function, reduce amyloid beta accumulation, and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PKC inhibition. N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has significant potential for future research in various fields, including cancer, inflammation, and neurodegeneration. Future studies could focus on optimizing the synthesis method of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide to improve its yield and purity. In addition, further studies could investigate the potential of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide as a therapeutic agent in various disease models, including cancer, inflammation, and neurodegeneration. Future research could also explore the potential of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide as a tool for studying PKC signaling pathways and their role in cellular processes. Overall, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide is a promising compound with significant potential for future research and drug development.
Métodos De Síntesis
The synthesis of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide involves the reaction between 4-dimethylaminobenzaldehyde and 2-aminobenzoic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with diethylamine to obtain N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide. This synthesis method has been optimized to produce high yields of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide with high purity.
Aplicaciones Científicas De Investigación
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells by targeting PKC activity. In inflammation research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been found to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurological disorder research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-(diethylamino)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-23(4-2)17-12-10-16(11-13-17)21-20(24)19-14-9-15-7-5-6-8-18(15)22-19/h5-14H,3-4H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCXTYDBVMWVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)


![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)


![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)


